N-allyl-5-bromothiophene-2-carboxamide
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Overview
Description
N-allyl-5-bromothiophene-2-carboxamide is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.13 . This compound is a specialty product used primarily in proteomics research . It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is substituted with an allyl group, a bromine atom, and a carboxamide group.
Preparation Methods
The synthesis of N-allyl-5-bromothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with allylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-allyl-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Scientific Research Applications
N-allyl-5-bromothiophene-2-carboxamide has several scientific research applications:
Proteomics Research: It is used as a specialty product in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound’s thiophene ring system is of interest in medicinal chemistry for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-allyl-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting protein function and stability . The carboxamide group can form hydrogen bonds with protein residues, further influencing protein interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-allyl-5-bromothiophene-2-carboxamide can be compared with other thiophene derivatives such as:
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar bromine and thiophene structures but differ in their functional groups, leading to different chemical and biological properties.
5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds have an aryl group and a pyrazinyl group instead of an allyl group, resulting in different reactivity and applications.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPQPCIRGKJLNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401667 |
Source
|
Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392238-35-6 |
Source
|
Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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